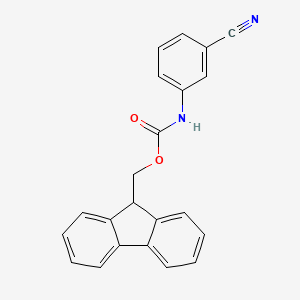

3-(Fmoc-amino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Fmoc-amino)benzonitrile is a compound with the empirical formula C22H16N2O2 and a molecular weight of 340.37 . It is a solid substance with a melting point between 165-170 °C .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

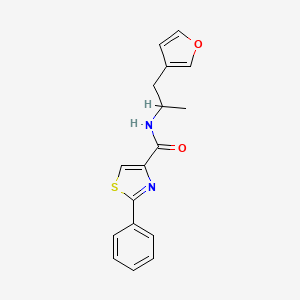

The molecular structure of 3-(Fmoc-amino)benzonitrile is represented by the SMILES stringO=C(Nc1cccc(c1)C#N)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25) . Chemical Reactions Analysis

The Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis

3-(Fmoc-amino)benzonitrile is a solid substance with a melting point between 165-170 °C . It has an empirical formula of C22H16N2O2 and a molecular weight of 340.37 .Applications De Recherche Scientifique

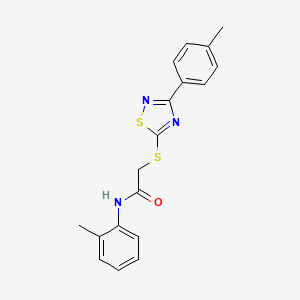

Fmoc Protection of Amino Acids

“3-(Fmoc-amino)benzonitrile” is used as a reagent for the Fmoc-protection of amino acids . The Fmoc group is a popular protecting group for primary and secondary amines, especially for amino acids in peptide synthesis due to its stability to acid and lability to base . It is readily cleaved nonhydrolytically, and the protected amine is liberated as its free base .

Preparation of Preloaded Diaminobenzoate Resin

A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin . The coupling of free diaminobenzoate acid and Fmoc-amino acids gave pure products in 40−94% yield without any purification step in addition to precipitation .

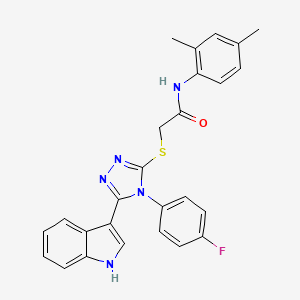

Synthesis of Fmoc-protected Aza-β3-amino Acids

“3-(Fmoc-amino)benzonitrile” can be used in the synthesis of Fmoc-protected aza-β3-amino acids . This process involves the reductive amination of glyoxylic acid .

“3-(Fmoc-amino)benzonitrile” can be used for the introduction of the Fmoc moiety free of side-reactions . This is particularly useful in the synthesis of complex molecules where side reactions can lead to unwanted byproducts .

Mécanisme D'action

Target of Action

The primary target of 3-(Fmoc-amino)benzonitrile is the amine group . The compound is used as a protecting group for amines during organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

3-(Fmoc-amino)benzonitrile interacts with its target, the amine group, by forming a carbamate . This interaction results in the protection of the amine group during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of 3-(Fmoc-amino)benzonitrile is the protection of the amine group during organic synthesis . This protection allows for the successful synthesis of complex organic molecules without unwanted side reactions involving the amine group .

Action Environment

The efficacy and stability of 3-(Fmoc-amino)benzonitrile are influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a basic environment . .

Safety and Hazards

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-cyanophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYGNDZAWDSFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fmoc-amino)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2421316.png)

![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)

![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)

![N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine](/img/structure/B2421326.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2421334.png)